(4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride
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Overview
Description
(4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C9H12BrN·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with bromine and two methyl groups. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride typically involves the bromination of 3,5-dimethylphenylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the para position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination reactions followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted phenylmethanamines.
Scientific Research Applications
(4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The bromine and methyl groups on the phenyl ring influence its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-fluorophenyl)methanamine;hydrochloride
- (4-Bromo-3,5-dimethoxyphenyl)methanamine
- (4-Bromo-2,6-dimethylphenyl)methanamine;hydrochloride
Uniqueness
(4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride is unique due to the specific substitution pattern on the phenyl ring. The presence of bromine and two methyl groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Biological Activity
(4-Bromo-3,5-dimethylphenyl)methanamine;hydrochloride, with the CAS number 2551119-36-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C10H14BrClN
- Molecular Weight : 249.58 g/mol
- Appearance : Colorless solid
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways critical for cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may have antimicrobial effects, potentially inhibiting the growth of certain bacteria. This aligns with findings from related compounds that demonstrate similar properties .
- Antichlamydial Activity : A study highlighted that derivatives with similar structures showed selective activity against Chlamydia, suggesting a potential therapeutic application for infections caused by this pathogen .
Study on Antimicrobial Activity
In a recent study examining various compounds for their antimicrobial efficacy, this compound was included in a high-throughput screening assay. The results indicated moderate activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) observed at 50 µg/mL .
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications in the substituents of the phenyl ring significantly affect the biological activity. The presence of electron-withdrawing groups such as bromine enhances antimicrobial efficacy compared to unsubstituted analogs .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study Focus | Biological Activity | MIC (µg/mL) | Reference |
---|---|---|---|
Antimicrobial Screening | Inhibition of Gram-positive bacteria | 50 | |
Antichlamydial Activity | Selective for Chlamydia | Not specified |
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic potential but require further investigation.
Properties
IUPAC Name |
(4-bromo-3,5-dimethylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-3-8(5-11)4-7(2)9(6)10;/h3-4H,5,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLKSGDOCPXSTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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